molecular formula C25H18N4O6 B2977380 7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1358615-26-5

7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

Katalognummer: B2977380
CAS-Nummer: 1358615-26-5
Molekulargewicht: 470.441
InChI-Schlüssel: GUOWDOGVKBVSDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a 1,2,4-oxadiazole ring linked to a 1,3-benzodioxole group and a 2-methoxybenzyl moiety.

Eigenschaften

CAS-Nummer

1358615-26-5

Molekularformel

C25H18N4O6

Molekulargewicht

470.441

IUPAC-Name

7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-[(2-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C25H18N4O6/c1-32-19-5-3-2-4-16(19)12-29-24(30)17-8-6-15(10-18(17)26-25(29)31)23-27-22(28-35-23)14-7-9-20-21(11-14)34-13-33-20/h2-11H,12-13H2,1H3,(H,26,31)

InChI-Schlüssel

GUOWDOGVKBVSDG-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6)NC2=O

Löslichkeit

not available

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzylamine, 1,3-benzodioxole, and 2,4-dichloroquinazoline.

    Formation of Intermediate: The initial step involves the nucleophilic substitution of 2,4-dichloroquinazoline with 2-methoxybenzylamine to form 3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione.

    Oxadiazole Ring Formation: The intermediate is then reacted with 1,3-benzodioxole and a suitable nitrile oxide to form the 1,2,4-oxadiazole ring.

    Final Coupling: The final step involves coupling the oxadiazole intermediate with the quinazoline core under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amine derivatives.

    Substitution: The benzodioxole and quinazoline rings can undergo electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Products include 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

    Reduction: Products include amine derivatives of the oxadiazole ring.

    Substitution: Products include halogenated or nitrated derivatives of the benzodioxole and quinazoline rings.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.

Biology and Medicine

    Anticancer Agents: Due to its structural similarity to known bioactive molecules, it is being investigated for its potential as an anticancer agent.

    Antimicrobial Agents: The compound’s ability to disrupt microbial cell walls makes it a candidate for developing new antibiotics.

Industry

    Pharmaceuticals: It is being explored for use in drug formulations due to its potential therapeutic properties.

Wirkmechanismus

The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases involved in cell proliferation, leading to apoptosis in cancer cells. The benzodioxole and oxadiazole moieties are crucial for binding to these targets, disrupting their normal function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound belongs to a class of quinazoline-2,4-dione derivatives with 1,2,4-oxadiazole substituents. Below is a comparative analysis with two closely related analogs:

Structural and Molecular Comparisons

Parameter Target Compound Analog 1: 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione Analog 2: 7-(3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
Molecular Formula C₂₅H₁₈N₄O₆ C₂₄H₁₇ClN₄O₄ C₂₆H₂₂N₄O₆
Molecular Weight ~470.4 g/mol* 460.9 g/mol 486.5 g/mol
Key Substituents 1,3-Benzodioxol-5-yl on oxadiazole 4-Chlorophenyl on oxadiazole 2,3-Dimethoxyphenyl on oxadiazole
Lipophilicity (ClogP) Predicted higher due to benzodioxole’s electron-rich aromatic system Moderate (Cl substituent increases polarity) High (methoxy groups enhance lipophilicity)

*Estimated based on structural similarity to analogs.

Functional and Pharmacological Implications

  • Electron-Donating vs. Analog 2’s 2,3-dimethoxyphenyl group offers both steric bulk and hydrogen-bonding capacity, which may influence receptor binding kinetics .
  • Biological Activity Trends: While direct activity data for the target compound are unavailable, 1,2,4-oxadiazole derivatives are frequently associated with anticancer, antimicrobial, and anti-inflammatory activities. For example, structurally related 8-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline exhibits notable bioactivity due to its oxadiazole-heterocyclic hybrid structure .
  • Synthetic Accessibility: The synthesis of such compounds typically involves cyclization reactions of precursors like acylated amino acids or ketones under acidic conditions (e.g., AlCl₃ or POCl₃) . Modifications to the oxadiazole’s aryl substituents (e.g., benzodioxole vs. chlorophenyl) require tailored starting materials, impacting scalability and purity.

Biologische Aktivität

The compound 7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione belongs to a class of nitrogen-rich heterocyclic compounds that exhibit significant biological activities. Its structural components suggest potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound's structure includes a quinazoline core fused with an oxadiazole ring and a benzodioxole moiety. The molecular formula is C15H14N4O4C_{15}H_{14}N_4O_4, and it features various functional groups that enhance its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives. The compound in focus has shown promising cytotoxic effects against various cancer cell lines. For instance, a study evaluated its activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines using the MTT assay. The results indicated that the compound exhibited significant cytotoxicity at concentrations ranging from 0.1 to 100 μM, with the highest efficacy observed at 50 μM .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineConcentration (μM)% Cell Viability
7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dioneMCF-75030%
7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dioneHeLa5025%

The mechanisms of action are believed to involve apoptosis induction and inhibition of cell cycle progression through interactions with key regulatory proteins involved in cell proliferation .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Quinazoline derivatives are known for their broad-spectrum activity against bacteria and fungi. Studies have shown that this specific compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria as well as antifungal activity against common pathogens. The minimum inhibitory concentrations (MICs) were found to be within acceptable ranges for therapeutic applications .

Table 2: Antimicrobial Activity

PathogenMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The biological activity of the compound can be attributed to its ability to interact with various molecular targets:

  • Protein Kinase Inhibition : The compound may inhibit specific kinases involved in tumor growth and survival pathways.
  • DNA Interaction : It is hypothesized that the compound can intercalate with DNA or affect its replication processes.
  • Apoptosis Induction : By activating apoptotic pathways, the compound promotes programmed cell death in cancer cells.

Case Studies

A notable case study involved the administration of the compound in a xenograft model of human pancreatic cancer. The results demonstrated significant tumor reduction when administered orally at doses corresponding to its effective in vitro concentrations .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with the condensation of 1,3-benzodioxol-5-yl derivatives with hydroxylamine to form the oxadiazole ring. The quinazoline-dione core is synthesized via cyclization of anthranilic acid derivatives under acidic conditions. Key optimizations include:

  • Catalyst Selection : Use of mild bases (e.g., NaHCO₃) to avoid side reactions in oxadiazole formation .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) ensures high purity .

Q. How should spectroscopic characterization (NMR, IR) be conducted to confirm the compound’s structure?

  • Methodological Answer :

  • ¹H/¹³C NMR : Focus on diagnostic peaks:
  • Quinazoline-dione : δ ~10.5 ppm (NH), δ ~160–170 ppm (C=O) .
  • 1,3-Benzodioxole : δ ~5.9–6.1 ppm (O-CH₂-O) .
  • FT-IR : Validate oxadiazole (C=N at ~1612 cm⁻¹) and quinazoline-dione (C=O at ~1737 cm⁻¹) .

Q. What solubility and stability profiles are critical for in vitro assays?

  • Methodological Answer :

  • Solubility Screening : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) with surfactants (e.g., Tween-80) for colloidal dispersion .
  • Stability : Conduct HPLC-UV at 24/48-hour intervals to monitor degradation under physiological conditions (37°C, pH 7.4) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 2-methoxybenzyl substituent?

  • Methodological Answer :

  • Analog Synthesis : Replace 2-methoxybenzyl with electron-donating (e.g., 4-methoxy) or withdrawing (e.g., nitro) groups .
  • Bioactivity Assays : Compare antimicrobial (MIC against S. aureus, E. coli) and enzymatic (e.g., COX-2 inhibition) profiles .
  • Computational Modeling : Use DFT calculations to correlate substituent electronic effects with binding energies .

Q. What experimental and computational approaches resolve contradictions in reported bioactivity data?

  • Methodological Answer :

  • Assay Standardization : Replicate studies under controlled conditions (e.g., fixed inoculum size in antimicrobial tests) .
  • Statistical Meta-Analysis : Apply ANOVA to identify variability sources (e.g., cell line differences in cytotoxicity assays) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions to validate/refute conflicting docking results .

Q. How can molecular docking studies predict binding modes with target proteins (e.g., kinases)?

  • Methodological Answer :

  • Software : Use AutoDock Vina or Schrödinger Suite with flexible side-chain sampling .
  • Validation : Compare docking poses with crystallographic data (e.g., PDB entries for similar quinazoline derivatives) .
  • Binding Energy Calibration : Include known inhibitors as positive controls to benchmark predictions .

Q. What strategies integrate findings into a broader pharmacological framework?

  • Methodological Answer :

  • Theoretical Anchoring : Link bioactivity data to established mechanisms (e.g., oxidative stress modulation for antioxidant assays) .
  • Pathway Analysis : Use KEGG/Reactome to map targets (e.g., MAPK or NF-κB pathways) .
  • Cross-Disciplinary Validation : Collaborate with pharmacokinetics experts to assess ADMET properties .

Methodological Considerations for Data Contradictions

  • Example : If antimicrobial activity varies across studies:
    • Hypothesis Testing : Variances may arise from differences in microbial strains or culture media.
    • Resolution : Re-test compounds using CLSI/M07-A11 standardized protocols and report MIC values with 95% confidence intervals .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.